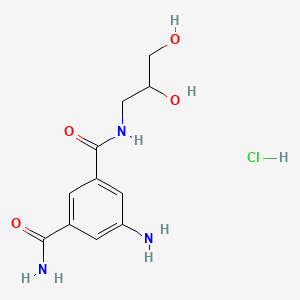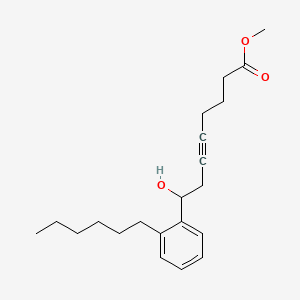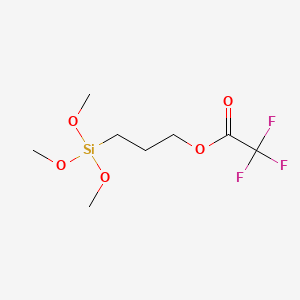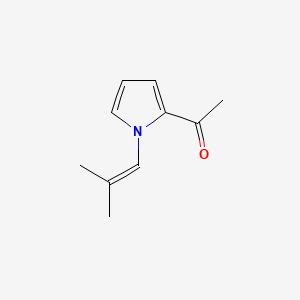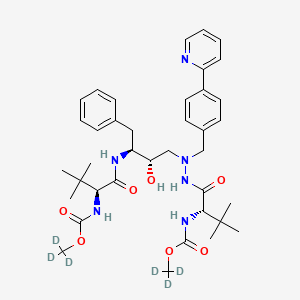
Phenylephrine-3-O-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylephrine-3-O-Sulfate is a metabolite of phenylephrine, an alpha-1 adrenergic receptor agonist commonly used as a nasal decongestant. This compound is formed through the sulfation of phenylephrine, a process that significantly impacts its pharmacokinetics and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylephrine-3-O-Sulfate is synthesized through the sulfation of phenylephrine. This process involves the use of sulfotransferase enzymes, which transfer a sulfate group from a donor molecule, such as 3’-phosphoadenosine-5’-phosphosulfate, to phenylephrine .
Industrial Production Methods: The industrial production of this compound typically involves the use of recombinant enzymes and human intestinal cytosol. The process is optimized for high yield and purity, ensuring that the compound is suitable for pharmacokinetic and metabolism studies .
Analyse Chemischer Reaktionen
Reaktionstypen: Phenylephrin-3-O-Sulfat unterliegt in erster Linie der Sulfatierung, einer metabolischen Reaktion der Phase II. Diese Reaktion wird durch Sulfotransferase-Enzyme katalysiert und führt zur Bildung eines Sulfatkonjugats .
Häufige Reagenzien und Bedingungen:
Reagenzien: 3'-Phosphoadenosin-5'-phosphosulfat, Sulfotransferase-Enzyme.
Bedingungen: Die Reaktion wird typischerweise in einem wässrigen Medium bei physiologischem pH-Wert und Temperatur durchgeführt.
Hauptprodukte: Das Hauptprodukt der Sulfatierungsreaktion ist Phenylephrin-3-O-Sulfat selbst. Diese Verbindung ist wasserlöslicher als ihr Ausgangsmolekül, Phenylephrin, und wird hauptsächlich über die Nieren ausgeschieden .
Wissenschaftliche Forschungsanwendungen
Phenylephrin-3-O-Sulfat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Phenylephrin-3-O-Sulfat übt seine Wirkungen über seine Ausgangssubstanz, Phenylephrin, aus, die ein Alpha-1-adrenerger Rezeptoragonist ist. Phenylephrin verursacht Vasokonstriktion durch Stimulation von Alpha-1-adrenergen Rezeptoren, was zu erhöhtem Blutdruck und verringerter Nasenverstopfung führt . Die Sulfatierung von Phenylephrin zur Bildung von Phenylephrin-3-O-Sulfat ist ein Stoffwechselprozess, der die Wasserlöslichkeit und Ausscheidung der Verbindung erhöht .
Ähnliche Verbindungen:
Phenylephrin: Die Ausgangssubstanz von Phenylephrin-3-O-Sulfat, die als Nasenspray und Vasokonstriktor verwendet wird.
Pseudoephedrin: Ein weiteres Nasenspray, das auf Alpha- und Beta-adrenerge Rezeptoren wirkt, aber einen anderen Stoffwechselweg hat.
Ephedrin: Ein nicht-selektiver adrenerger Agonist, der sowohl Alpha- als auch Beta-Rezeptoren aktiviert.
Einzigartigkeit: Phenylephrin-3-O-Sulfat ist einzigartig aufgrund seiner spezifischen Bildung durch die Sulfatierung von Phenylephrin. Dieser Stoffwechselprozess beeinflusst die Pharmakokinetik und Ausscheidung von Phenylephrin erheblich, was Phenylephrin-3-O-Sulfat zu einer wichtigen Verbindung für die Untersuchung von Arzneimittelstoffwechsel und Pharmakokinetik macht .
Wirkmechanismus
Phenylephrine-3-O-Sulfate exerts its effects through its parent compound, phenylephrine, which is an alpha-1 adrenergic receptor agonist. Phenylephrine causes vasoconstriction by stimulating alpha-1 adrenergic receptors, leading to increased blood pressure and reduced nasal congestion . The sulfation of phenylephrine to form this compound is a metabolic process that enhances the water solubility and excretion of the compound .
Vergleich Mit ähnlichen Verbindungen
Phenylephrine: The parent compound of phenylephrine-3-O-Sulfate, used as a nasal decongestant and vasoconstrictor.
Pseudoephedrine: Another nasal decongestant that acts on alpha and beta adrenergic receptors but has a different metabolic pathway.
Ephedrine: A non-selective adrenergic agonist that activates both alpha and beta receptors.
Uniqueness: this compound is unique due to its specific formation through the sulfation of phenylephrine. This metabolic process significantly impacts the pharmacokinetics and excretion of phenylephrine, making this compound an important compound for studying drug metabolism and pharmacokinetics .
Eigenschaften
IUPAC Name |
[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-10-6-9(11)7-3-2-4-8(5-7)15-16(12,13)14/h2-5,9-11H,6H2,1H3,(H,12,13,14)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPCQQLCTVIPNU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OS(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242184-39-9 |
Source


|
| Record name | Phenylephrine-3-O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242184399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENYLEPHRINE-3-O-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3208T8VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethanone, 1-(4-methylbicyclo[2.2.2]oct-5-en-2-yl)-, (1alpha,2alpha,4alpha)- (9CI)](/img/new.no-structure.jpg)
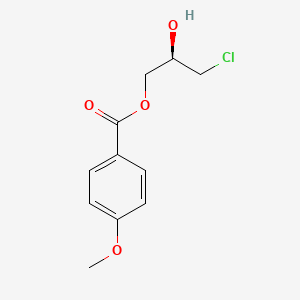


![tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B570366.png)
